molecular formula C13H18BrNO2 B252716 N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine

N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine

Cat. No. B252716
M. Wt: 300.19 g/mol
InChI Key: PRIDKGNSNXHJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine, also known as BEC, is a compound that has gained attention in the scientific community due to its potential applications in cancer treatment. BEC is a synthetic derivative of the plant extract harmaline, which has been used for centuries in traditional medicine. In

Mechanism of Action

The mechanism of action of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine is not fully understood, but it is thought to involve the inhibition of the enzyme protein kinase C (PKC). PKC is involved in cell signaling pathways that regulate cell growth, differentiation, and survival. Inhibition of PKC by N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine leads to the activation of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine has been shown to have minimal toxicity in normal cells and tissues. In animal studies, N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine has been found to be well-tolerated at doses up to 100 mg/kg. N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. Another advantage is its ability to sensitize cancer cells to radiation therapy and chemotherapy. However, N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine has a low solubility in water, which can make it difficult to administer in vivo. N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine also has a short half-life in the body, which may limit its effectiveness as a cancer treatment.

Future Directions

Future research on N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine should focus on improving its solubility and half-life in the body. Other areas of research could include the development of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine-based drug delivery systems, the identification of biomarkers that can predict response to N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine treatment, and the exploration of combination therapies that include N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine and its potential applications in cancer treatment.
In conclusion, N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine is a promising compound with anti-cancer properties that has the potential to improve cancer treatment outcomes. Further research is needed to fully understand its mechanism of action and to address its limitations in lab experiments. With continued research, N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine could become an important tool in the fight against cancer.

Synthesis Methods

N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine can be synthesized through a multi-step process starting from harmaline. The first step involves the protection of the hydroxyl group of harmaline with a benzyl group. The second step involves the bromination of the benzyl-protected harmaline, followed by the deprotection of the benzyl group. The final step involves the cyclopropanation of the resulting compound with cyclopropylamine. The overall yield of this process is around 20%.

Scientific Research Applications

N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine has been shown to have anti-cancer properties in vitro and in vivo. In vitro studies have demonstrated that N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have shown that N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine can reduce tumor size and metastasis in animal models of cancer. N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.

properties

Product Name

N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-cyclopropylamine

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]cyclopropanamine

InChI

InChI=1S/C13H18BrNO2/c1-3-17-12-7-9(8-15-10-4-5-10)6-11(14)13(12)16-2/h6-7,10,15H,3-5,8H2,1-2H3

InChI Key

PRIDKGNSNXHJCQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNC2CC2)Br)OC

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC2CC2)Br)OC

Origin of Product

United States

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